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Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-
(Cyclohexylaminocarbonyl)phenylboronic acid (CAS 762262-07-7), a compound of interest
in drug discovery and organic synthesis. While experimental spectra for this specific molecule
are not widely available in the public domain, this document leverages predictive models and
comparative data from analogous structures to offer a comprehensive analysis of its expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This
guide is intended for researchers, scientists, and professionals in drug development, offering
insights into the structural elucidation of this and similar molecules through modern
spectroscopic techniques.

Introduction: The Significance of 4-
(Cyclohexylaminocarbonyl)phenylboronic Acid

4-(Cyclohexylaminocarbonyl)phenylboronic acid belongs to the class of substituted
phenylboronic acids, which are pivotal building blocks in organic chemistry, most notably in the
Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The
presence of both a boronic acid moiety and a cyclohexylamide group imparts a unique
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combination of reactivity and structural features, making it a valuable intermediate in the
synthesis of complex organic molecules, including pharmaceutically active compounds.

The boronic acid group can engage in reversible covalent bonding with diols, a property
exploited in the design of sensors and drug delivery systems. The N-cyclohexylbenzamide
portion of the molecule provides a rigid and lipophilic scaffold, which can influence the
pharmacokinetic and pharmacodynamic properties of a potential drug candidate. A thorough
understanding of the spectroscopic signature of this molecule is paramount for its
unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Key Spectroscopic
Features

The molecular structure of 4-(Cyclohexylaminocarbonyl)phenylboronic acid, with the
formula C13H1sBNOs and a molecular weight of 247.10 g/mol , is the foundation for interpreting
its spectroscopic data[1]. The key structural components that will manifest in its spectra are:

The 1,4-disubstituted benzene ring: This will give rise to characteristic signals in the aromatic
region of the NMR spectra and specific vibrational modes in the IR spectrum.

e The boronic acid group (-B(OH)2): This functional group has distinct features in both IR and
NMR spectroscopy.

e The amide linkage (-CONH-): The amide bond will show a strong carbonyl stretch in the IR
spectrum and a proton signal in the *H NMR spectrum.

e The cyclohexyl group: This saturated carbocyclic ring will produce a complex set of signals in
the aliphatic region of the NMR spectra.

Caption: Chemical structure of 4-(Cyclohexylaminocarbonyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-(Cyclohexylaminocarbonyl)phenylboronic acid, we will examine the
predicted *H and 3C NMR spectra.
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'H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms.

Experimental Protocol (Predicted):

e Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-ds

or CDCl3).

e Transfer the solution to a 5 mm NMR tube.

e Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

» Reference the spectrum to the residual solvent peak.

Predicted *H NMR Data (in DMSO-ds):

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~12.0-10.0 Broad Singlet 2H B(OH)2

~8.5-8.2 Doublet 1H N-H (Amide)
Aromatic protons

~7.9-7.7 Doublet 2H ]
ortho to the amide
Aromatic protons

~7.7-75 Doublet 2H ortho to the boronic
acid

) Cyclohexyl C-H

~3.8-3.6 Multiplet 1H )
(adjacent to N)

~2.0-1.1 Multiplet 10H Cyclohexyl CH2

Interpretation:
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e Boronic Acid Protons: The protons of the B(OH)2z group are expected to be highly deshielded
and exchangeable, resulting in a broad singlet at a downfield chemical shift.

e Amide Proton: The amide proton (N-H) will appear as a doublet due to coupling with the
adjacent cyclohexyl C-H. Its chemical shift is influenced by hydrogen bonding.

e Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system,
appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl
group will be more deshielded than those ortho to the boronic acid group.

o Cyclohexyl Protons: The cyclohexyl group will show a complex series of overlapping
multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the
nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen
atom.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule.

Predicted 3C NMR Data (in DMSO-ds):

Chemical Shift (6, ppm) Assignment

~166 - 164 C=0 (Amide Carbonyl)

~138 - 136 Aromatic C-B

~134 - 132 Aromatic C-C=0

~129 - 127 Aromatic CH (ortho to amide)

~127 - 125 Aromatic CH (ortho to boronic acid)
~50- 48 Cyclohexyl C-N

~33-31 Cyclohexyl CH2 (adjacent to C-N)
~26 - 24 Cyclohexyl CH2

~25-23 Cyclohexyl CH2
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Interpretation:

o Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom,
appearing at a characteristic downfield shift.

o Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts influenced by
their substituents. The carbon attached to the boron atom is often difficult to observe due to

quadrupolar relaxation.

e Cyclohexyl Carbons: The cyclohexyl carbons will appear in the aliphatic region, with the
carbon directly attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies.

Experimental Protocol (Predicted):

o Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and
pressing it into a thin disk.

» Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
e Record the spectrum over the range of 4000-400 cm~1.

Predicted IR Data:
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Strong, Broad O-H stretch (boronic acid)
~3300 - 3100 Medium N-H stretch (amide)
~3100 - 3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch

~2930, 2850 Strong (cyclohexyl)

~1640 Strong C=0 stretch (Amide I)
~1550 Medium N-H bend (Amide II)

~1600, 1480 Medium Aromatic C=C stretch
~1350 Strong B-O stretch

~850 Strong para-disubstituted C-H bend

Interpretation:

The IR spectrum will be dominated by strong absorptions from the O-H and N-H stretching
vibrations, the amide carbonyl (Amide 1) stretch, and the B-O stretch of the boronic acid. The
presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):
e Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

 Introduce the sample into the mass spectrometer using an appropriate ionization technique,
such as Electrospray lonization (ESI).

e Acquire the mass spectrum in both positive and negative ion modes.
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Predicted Mass Spectrometry Data (ESI):

m/z lon Interpretation

Protonated molecular ion (in

248.1456 [M+H]*+ N

positive mode)

Deprotonated molecular ion (in
246.1300 [M-H]~ _

negative mode)

Sodium adduct (in positive
270.1275 [M+Na]*+

mode)

Loss of cyclohexene from the
166.0505 [M+H - CeH10]™ )

molecular ion

Loss of cyclohexylamine from
149.0239 [M+H - CeH11N]* _

the molecular ion
121.0508 [HOOC-CsHa-B(OH)2]* Cleavage of the amide bond

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily form the protonated molecular ion
[M+H]* or the deprotonated molecular ion [M-H]~. Key fragmentation pathways would likely
involve the cleavage of the amide bond and the loss of the cyclohexyl group.

Loss of cyclohexene [M+H - C6H10]+ (m/z 166D

[[M+H]+ (m/z 24SD Loss of cyclohexylamine >GM+H - C6H1IN]+ (m/z 149D
J Amide bond cleavage

\

GHOOC-C6H4-B(OH)2]+ (m/z 12@
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Caption: Predicted major fragmentation pathways for 4-
(Cyclohexylaminocarbonyl)phenylboronic acid in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic acid can
be effectively achieved through a combination of NMR, IR, and MS techniques. This guide
provides a detailed predictive analysis of the expected spectroscopic data, offering a valuable
resource for the identification and structural elucidation of this compound and its derivatives.
While based on predictive models and data from analogous structures, the interpretations
herein provide a solid foundation for any future experimental investigation. The unique spectral
features arising from the interplay of the phenylboronic acid, amide, and cyclohexyl moieties
allow for a confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585926?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

